molecular formula C23H21BrN4O2S B13378850 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one

(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one

Cat. No.: B13378850
M. Wt: 497.4 g/mol
InChI Key: CZHWAOBGBKGZAT-NFNKFKJKSA-N
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Description

The compound 5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of a bromo-indole moiety, a thiazolidinone ring, and a morpholinyl-phenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromo-Indole Intermediate: The starting material, 5-bromoindole, is synthesized through the bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Condensation Reaction: The bromo-indole intermediate undergoes a condensation reaction with an appropriate aldehyde to form the bromo-indole methylene derivative.

    Thiazolidinone Ring Formation: The methylene derivative is then reacted with thiosemicarbazide and an appropriate ketone or aldehyde to form the thiazolidinone ring.

    Morpholinyl-Phenyl Substitution: The final step involves the substitution of the phenyl group with a morpholinyl group using a suitable reagent such as morpholine in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo group in the indole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The bromo-indole moiety is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activity. The thiazolidinone ring contributes to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity. The morpholinyl-phenyl group further enhances its solubility and bioavailability, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one: is unique due to its combination of the bromo-indole moiety, thiazolidinone ring, and morpholinyl-phenyl group, which together confer enhanced biological activity and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry and pharmaceutical development.

Properties

Molecular Formula

C23H21BrN4O2S

Molecular Weight

497.4 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazol-4-ol

InChI

InChI=1S/C23H21BrN4O2S/c1-27-22(29)21(12-15-14-25-20-7-2-16(24)13-19(15)20)31-23(27)26-17-3-5-18(6-4-17)28-8-10-30-11-9-28/h2-7,12-14,29H,8-11H2,1H3/b15-12+,26-23?

InChI Key

CZHWAOBGBKGZAT-NFNKFKJKSA-N

Isomeric SMILES

CN1C(=C(SC1=NC2=CC=C(C=C2)N3CCOCC3)/C=C/4\C=NC5=C4C=C(C=C5)Br)O

Canonical SMILES

CN1C(=C(SC1=NC2=CC=C(C=C2)N3CCOCC3)C=C4C=NC5=C4C=C(C=C5)Br)O

Origin of Product

United States

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